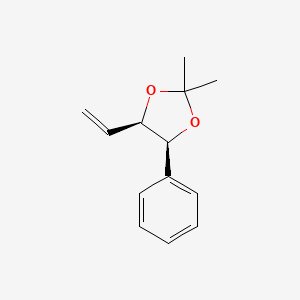
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- is a chiral compound with a unique structure that includes a dioxolane ring, an ethenyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted alkenes.
Applications De Recherche Scientifique
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the ethenyl and phenyl groups allows for π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-: A similar compound without the phenyl group.
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-, (4R)-: A stereoisomer with a different chiral configuration.
1,3-Dioxolane, 2,2-dimethyl-4-vinyl-: Another related compound with a vinyl group instead of an ethenyl group.
Uniqueness
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- is unique due to the presence of both the ethenyl and phenyl groups, which confer distinct chemical and physical properties. The chiral centers also contribute to its stereochemical complexity, making it valuable for specific applications in asymmetric synthesis and chiral recognition.
Propriétés
Numéro CAS |
646995-81-5 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H16O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h4-9,11-12H,1H2,2-3H3/t11-,12+/m1/s1 |
Clé InChI |
QZAZBEJAECWYBL-NEPJUHHUSA-N |
SMILES isomérique |
CC1(O[C@@H]([C@@H](O1)C2=CC=CC=C2)C=C)C |
SMILES canonique |
CC1(OC(C(O1)C2=CC=CC=C2)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
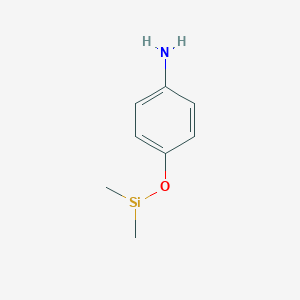
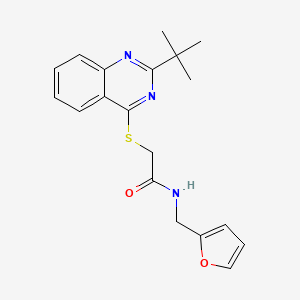

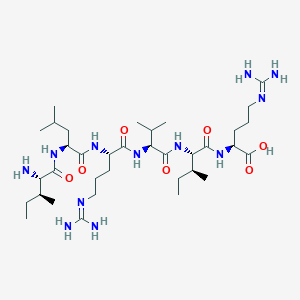


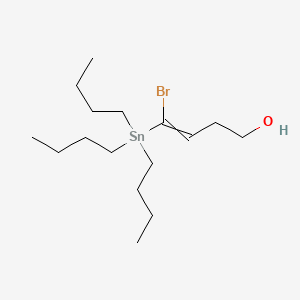
![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)

![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)
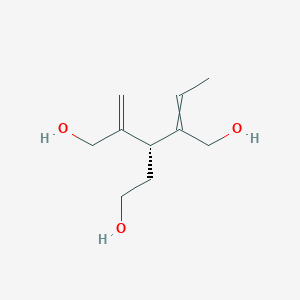
![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
